methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
Description
Methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-chloro-5-methylphenyl group at the N1 position and a methyl group at C3. The triazole ring is further functionalized with an amido linkage to a methyl benzoate moiety. This structural motif is significant in medicinal chemistry due to the bioisosteric properties of triazoles, which often enhance metabolic stability and binding affinity in drug candidates . The synthesis of analogous compounds typically involves cycloaddition reactions, Suzuki couplings, or condensation methods, as seen in related triazole derivatives .
Properties
IUPAC Name |
methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-8-9-14(20)16(10-11)24-12(2)17(22-23-24)18(25)21-15-7-5-4-6-13(15)19(26)27-3/h4-10H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSSWOIIOGBIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated benzene derivative reacts with the triazole intermediate.
Formation of the Benzoate Ester: The final step involves the esterification of the triazole derivative with methyl benzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring and chlorinated phenyl group are key functional moieties that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
- Chlorophenyl vs. Methylphenyl Groups: The 2-chloro-5-methylphenyl substituent in the target compound contrasts with the 4-methylphenyl group in N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives . A bromophenyl-substituted analogue, 3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrates how halogen size impacts reactivity and lipophilicity. Bromine’s larger atomic radius may enhance π-π stacking but reduce solubility compared to chlorine .
Heterocyclic Core Variations
- Triazole vs. Oxazole: The compound methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate replaces the triazole with an oxazole ring. Oxazoles exhibit weaker hydrogen-bonding capacity due to fewer nitrogen atoms, which may reduce binding affinity in biological targets compared to triazoles .
Functional Group Comparisons
- Ester vs. Amide Linkages :
- The methyl benzoate group in the target compound differs from the carboxamide functionality in N-substituted triazole derivatives . Esters are more prone to hydrolysis under basic conditions, which could affect metabolic stability in vivo.
- In 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine , an amine linkage replaces the ester, likely enhancing water solubility via hydrogen bonding .
Pharmacological and Physical Properties
Limited data are available for the target compound, but comparisons can be inferred:
- Molecular Weight and Lipophilicity :
- Melting Points and Solubility :
- Triazole derivatives with polar substituents (e.g., methoxy groups) exhibit higher melting points and solubility in polar solvents, whereas methyl/chloro substituents increase hydrophobicity .
Biological Activity
Methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a triazole ring, which is known for conferring various biological activities due to its ability to interact with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A relevant study demonstrated that triazole derivatives exhibited IC50 values ranging from 1.1 μM to 9.39 μM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | MCF-7 | 1.1 |
| Compound 9 | HCT-116 | 2.6 |
| Compound 17 | MCF-7 | 9.39 |
The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. The activity of these compounds suggests they may serve as potential leads for the development of new anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The antimicrobial efficacy is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
The biological activity of triazole compounds is largely attributed to their structural properties that allow them to interact with various biological targets:
- Thymidylate Synthase Inhibition : As mentioned earlier, several studies have indicated that triazole derivatives inhibit TS, leading to reduced DNA synthesis in cancer cells.
- Antimicrobial Mechanisms : The presence of the triazole ring can enhance the binding affinity to bacterial enzymes involved in cell wall synthesis or metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives that included this compound. The study reported significant antiproliferative activity against multiple cancer cell lines and highlighted the importance of substituents on the triazole ring in modulating biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
